molecular formula C11H16O5 B158651 Glycerol 1,3-Dimethacrylate CAS No. 1830-78-0

Glycerol 1,3-Dimethacrylate

Cat. No.: B158651
CAS No.: 1830-78-0
M. Wt: 228.24 g/mol
InChI Key: OQHMGFSAURFQAF-UHFFFAOYSA-N
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Description

Glycerol 1,3-Dimethacrylate is a chemical compound with the molecular formula C11H16O5 . It is also known by other names such as 1,2,3-Propanetriol, 1,3-di(2-methyl-2-propenoate), and Bis(methacryloyloxy)propanol .


Synthesis Analysis

This compound can be synthesized by photopolymerization . This method has economic and ecological advantages, and glycerol can be used as a coinitiator in photopolymerization . It is inexpensive and non-toxic, aligning with the principles of green chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The average mass is 228.242 Da and the monoisotopic mass is 228.099777 Da .


Chemical Reactions Analysis

This compound can be used to synthesize several dimethacrylate polymers with different glycerol content . The addition of glycerol in the dimethacrylate system causes few modifications in the thermal stability of the polymer and thermal events when compared with pure polymers .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 317.2±9.0 °C at 760 mmHg . The flash point is 114.6±12.2 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

1. Polymer Synthesis and Properties

Glycerol 1,3-dimethacrylate is extensively studied in the synthesis of various polymers. Research conducted by Alarcon, Gaglieri, and Bannach (2018) investigated the thermal properties, degree of conversion, and morphological characteristics of dimethacrylate polymers with varying glycerol content. They found that glycerol addition caused minimal changes in the thermal stability of the polymer compared to pure systems (Alarcon, Gaglieri, & Bannach, 2018).

2. Application in Hydrogels

The agent is a key component in hydrogels used in tissue engineering and drug delivery systems. These hydrogels can prevent thrombosis, reduce post-operative adhesions, and serve as biosensor coatings (Glycol Dimethacrylate, 2020).

3. Gelation and Network Structures

A study by Aoki et al. (2004) examined the gelation of dimethacrylate type crosslinking agents like glycerol dimethacrylate (GDMA), particularly in forming ordered three-dimensional network structures. This has implications for creating more structured and efficient materials (Aoki et al., 2004).

4. Polymerization Techniques

Further research into the polymerization of glycerol dimethacrylate and its derivatives reveals insights into the thermo-mechanical behavior and specific volume of highly crosslinked networks. This study by Podgórski (2013) contributes to understanding how different substituent derivatives of glycerol dimethacrylate affect the properties of the resulting polymers (Podgórski, 2013).

5. Biochemical Production and Applications

The biochemical production of 1,3-propanediol from glycerol, in which glycerol dimethacrylate plays a part, is another significant area of research. This process is vital in creating bulk chemicals like 1,3-propanediol efficiently and sustainably (Barbirato et al., 1998; Biebl et al., 1999).

Mechanism of Action

Target of Action

Glycerol 1,3-Dimethacrylate (GDMA) is a type of dimethacrylate monomer . It primarily targets polymer materials, where it acts as a cross-linking agent . The role of this compound is to improve the mechanical strength, durability, and dimensional stability of polymers .

Mode of Action

The mode of action of GDMA is through the formation of robust bonds . It establishes these bonds via strong hydrogen bonds and Van der Waals forces . This interaction with other molecules results in potent interactions that contribute to the cross-linking process in polymer materials .

Biochemical Pathways

This process is typically initiated by photopolymerization, which is a type of radical polymerization that uses light to activate the initiator . The initiator then reacts with the dimethacrylate monomer (like GDMA), leading to the formation of polymers .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GDMA is limited. It’s known that gdma is a liquid compound with a density of 112 g/mL at 25 °C . This property might influence its distribution and interaction with other substances in the environment.

Result of Action

The primary result of GDMA’s action is the formation of cross-linked polymer materials . These materials exhibit improved mechanical strength, durability, and dimensional stability . This makes GDMA a valuable compound in the production of various industrial polymers.

Action Environment

The action of GDMA, like other dimethacrylates, is influenced by environmental factors such as light and temperature . Photopolymerization, the process by which GDMA interacts with its targets, is initiated by light . Therefore, the presence and intensity of light can significantly impact the efficacy of GDMA’s action. Additionally, temperature might also influence the polymerization process .

Safety and Hazards

Glycerol 1,3-Dimethacrylate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Future Directions

Glycerol 1,3-Dimethacrylate has broad applicability in the synthesis of new materials such as biomaterials, coatings, optical materials, and composites . Its use aligns with the principles of green chemistry, making it a promising compound for future research and applications .

Properties

IUPAC Name

[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMGFSAURFQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103135-96-2
Record name 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer
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DSSTOX Substance ID

DTXSID5062009
Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1830-78-0, 28497-59-8
Record name 2-Hydroxy-1,3-dimethacryloxypropane
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Record name Glycerol 1,3-dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Record name 2-Hydroxy-1,3-propanediyl bismethacrylate
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Record name Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0
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Record name 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol
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Record name GLYCEROL 1,3-DIMETHACRYLATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: How do methacrylate-based monomers, like Glycerol 1,3-Dimethacrylate, contribute to the formation of polymer monoliths?

A1: Methacrylate-based monomers, including this compound, are commonly used in the formation of polymer monoliths due to their ability to undergo polymerization reactions. These monomers contain reactive methacrylate groups that can participate in chain-growth polymerization, leading to the formation of three-dimensional polymer networks. The process often involves a radical initiator and can be influenced by factors like monomer concentration, temperature, and the presence of porogenic solvents. []

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